3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound with a complex structure that includes a bromine atom, an ethoxyphenyl group, and a pyridazinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting a suitable hydrazine derivative with an appropriate diketone under reflux conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted phenyl halide reacts with the pyridazinone core.
Bromination: The bromine atom is introduced via an electrophilic bromination reaction, typically using bromine or a bromine-containing reagent.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the brominated intermediate reacts with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of alternative reagents, catalysts, and reaction conditions to streamline the process and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide
- 3-bromo-N-(4-ethoxyphenyl)-2-thiophenecarboxamide
- 3-bromo-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide
Uniqueness
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to its specific combination of functional groups and structural features
Biologische Aktivität
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Its unique structural features, including a bromine atom, an ethoxyphenyl group, and a pyridazinone moiety, suggest potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C19H20BrN3O2 with a molecular weight of approximately 416.2 g/mol. The presence of the bromine atom may enhance the compound's reactivity and biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C19H20BrN3O2 |
Molecular Weight | 416.2 g/mol |
Structural Features | Bromine, Ethoxyphenyl, Pyridazinone |
Biological Activity
Research into similar compounds has indicated that benzamide derivatives often exhibit significant biological activities, including anticancer properties. For instance, studies on related compounds have shown antiproliferative effects against various cancer cell lines.
The mechanism by which benzamide derivatives exert their effects often involves cell cycle arrest and apoptosis induction. For example, certain derivatives have been identified as S-phase arrest agents, disrupting the normal cell cycle progression . Molecular docking studies could provide insights into how this compound interacts with specific biological targets associated with cancer pathways.
Case Studies and Research Findings
While direct studies on this compound are sparse, insights can be drawn from related research:
- Anticancer Activity : Related compounds have shown significant activity against various cancer cell lines. For instance, a study reported that benzamide derivatives could induce apoptosis in cancer cells through mitochondrial pathways.
- Molecular Interaction Studies : Preliminary molecular docking analyses suggest that similar compounds can bind effectively to proteins involved in cancer progression, indicating potential for this compound to do the same.
Future Research Directions
Given the promising structural characteristics and preliminary data on related compounds, further research is warranted to explore:
- In vitro and In vivo Studies : To evaluate the cytotoxicity and mechanisms of action specific to this compound.
- Optimization of Structural Features : Investigating modifications to enhance bioavailability and specificity towards targeted cancer pathways.
Eigenschaften
IUPAC Name |
3-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-2-28-18-8-6-15(7-9-18)19-10-11-20(26)25(24-19)13-12-23-21(27)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGZGSCPNFNZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.